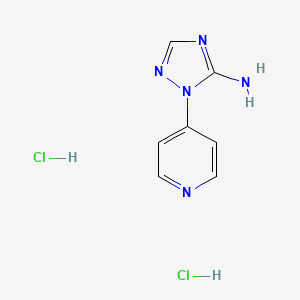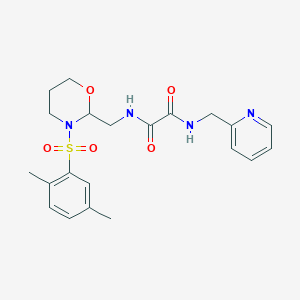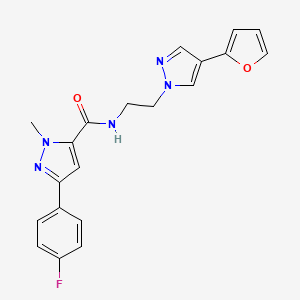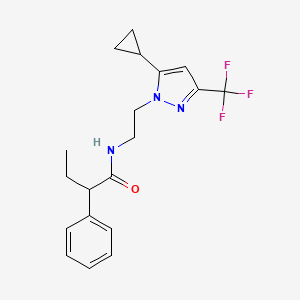
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a wide range of applications from pharmaceutical drugs to chemical reagents .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often have a planar configuration due to the conjugation of the nitrogen atoms in the triazole ring . This planarity can contribute to the stability of these compounds .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For instance, they can undergo photocatalytic reactions with aliphatic amines, leading to the formation of pyridin-4-yl derivatives .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Efficient Synthesis of Heteroaromatic Derivatives : Research by Ibrahim et al. (2011) demonstrates the facile synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which are derivatives of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, using cyanoacetylation reactions (Ibrahim et al., 2011).
Metal-Free Synthesis Method : Zheng et al. (2014) developed a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting an innovative approach for constructing the triazolopyridine skeleton via oxidative N-N bond formation (Zheng et al., 2014).
Microwave-Promoted Multicomponent Reaction : A study by Kerru et al. (2021) outlines a green protocol for synthesizing 1,2,4-triazole-tagged 1,4-dihydropyridine analogs, emphasizing high yield and selectivity under microwave irradiation (Kerru et al., 2021).
Biological Activities
Antimalarial Activity : Rodrigues et al. (2009) investigated (1H-pyridin-4-ylidene)amines, structurally related to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, for potential antimalarial activity, identifying derivative 4m as highly active against Plasmodium falciparum strains (Rodrigues et al., 2009).
Antimicrobial Activities : Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that most compounds exhibited good to moderate activity (Bayrak et al., 2009).
Material Science
- Energetic Pyridines Derivatives : Zhai et al. (2019) designed pyridine-based energetic derivatives, analyzing their structural stability, detonation properties, and thermal stabilities, highlighting the role of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivatives in this context (Zhai et al., 2019).
Crystallography
- Crystal Structure Analysis : Dolzhenko et al. (2011) focused on the crystallographic study of derivatives of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, providing insights into the molecular and crystal structures (Dolzhenko et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, have shown activity against thevaccinia virus . They have also been reported to have various types of biological activity, including antifungal , sedative-hypnotic , anti-inflammatory , and anti-proliferative effects .
Mode of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Biochemical Pathways
Related compounds have shown to inhibit thevaccinia virus , suggesting that they may interfere with the viral replication pathways.
Result of Action
Similar compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir . This suggests that these compounds may have a significant antiviral effect.
Safety and Hazards
Propiedades
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSFPXEAGUDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)
![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)
![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)
![N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide](/img/structure/B2761477.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)

![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)


![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)

